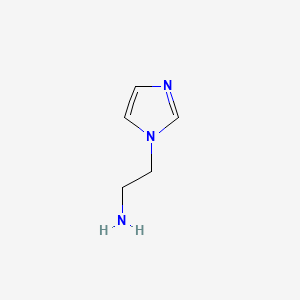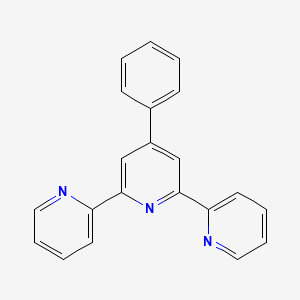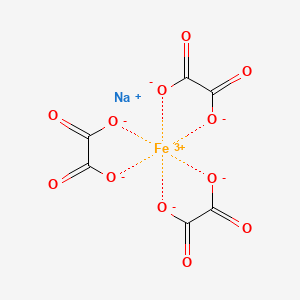
Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin is a modified cyclodextrin derivative where one of the hydroxyl groups on the beta-cyclodextrin ring is replaced with a diethylenetriamine moiety. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification with diethylenetriamine enhances the compound’s ability to form inclusion complexes with various guest molecules, making it useful in a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-position of beta-cyclodextrin, followed by the introduction of the diethylenetriamine group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by the diethylenetriamine moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin can undergo various chemical reactions, including:
Oxidation: The primary amine groups in the diethylenetriamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.
Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients.
Mécanisme D'action
The mechanism of action of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The diethylenetriamine moiety enhances the binding affinity of the cyclodextrin ring, allowing it to encapsulate a wide range of molecules. This encapsulation can protect the guest molecules from degradation, improve their solubility, and facilitate their controlled release.
Comparaison Avec Des Composés Similaires
Mono-(6-amino-6-deoxy)-beta-Cyclodextrin: Similar structure but with an amino group instead of diethylenetriamine.
Mono-(6-(ethylenediamine)-6-deoxy)-beta-Cyclodextrin: Contains ethylenediamine instead of diethylenetriamine.
Uniqueness: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin is unique due to the presence of the diethylenetriamine moiety, which provides multiple binding sites and enhances the compound’s ability to form stable inclusion complexes. This makes it particularly useful in applications requiring strong and selective binding of guest molecules.
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-(2-aminoethylamino)ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H81N3O34/c47-1-2-48-3-4-49-5-12-33-19(56)26(63)40(70-12)78-34-13(6-50)72-42(28(65)21(34)58)80-36-15(8-52)74-44(30(67)23(36)60)82-38-17(10-54)76-46(32(69)25(38)62)83-39-18(11-55)75-45(31(68)24(39)61)81-37-16(9-53)73-43(29(66)22(37)59)79-35-14(7-51)71-41(77-33)27(64)20(35)57/h12-46,48-69H,1-11,47H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJKMDJYLUFBZ-ITVKMGITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H81N3O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)





![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
